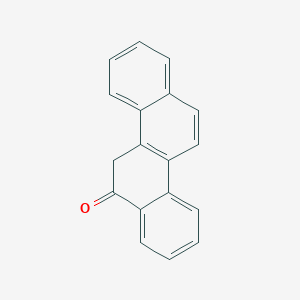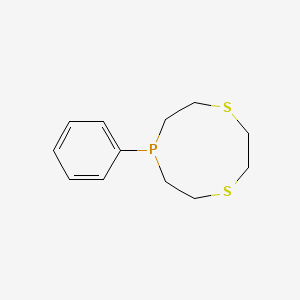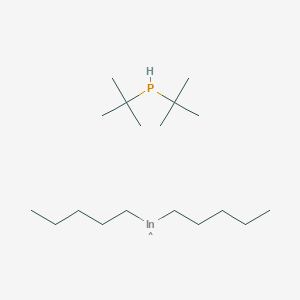![molecular formula C6H6F4O B12557552 3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene CAS No. 185247-74-9](/img/structure/B12557552.png)
3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene is a chemical compound characterized by the presence of multiple fluorine atoms and an ether linkage
Méthodes De Préparation
The synthesis of 3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene typically involves the reaction of 3,3-difluoroprop-2-en-1-ol with 1,1-difluoroprop-1-ene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Analyse Des Réactions Chimiques
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as halides or amines.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for investigating biological processes.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of these targets by either inhibiting or activating them, depending on the specific context .
Comparaison Avec Des Composés Similaires
3-[(3,3-Difluoroprop-2-en-1-yl)oxy]-1,1-difluoroprop-1-ene can be compared with other similar compounds, such as:
3,3-Difluoroprop-2-en-1-yl methyl ether: This compound has a similar structure but lacks the additional fluorine atoms on the propene moiety.
1,1,1-Trifluoroprop-2-en-1-yl ether: This compound contains an additional fluorine atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the ether linkage, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
185247-74-9 |
|---|---|
Formule moléculaire |
C6H6F4O |
Poids moléculaire |
170.10 g/mol |
Nom IUPAC |
3-(3,3-difluoroprop-2-enoxy)-1,1-difluoroprop-1-ene |
InChI |
InChI=1S/C6H6F4O/c7-5(8)1-3-11-4-2-6(9)10/h1-2H,3-4H2 |
Clé InChI |
MIYXUFUUSWMMQO-UHFFFAOYSA-N |
SMILES canonique |
C(C=C(F)F)OCC=C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)

![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)


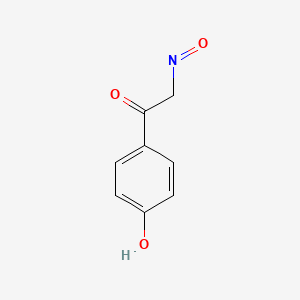
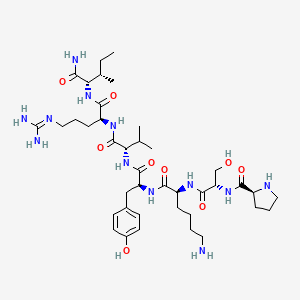
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
